N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines and benzothiazoles.
Preparation Methods
The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved through the reaction of 2-aminothiophenol with acetic anhydride.
Construction of the thienopyridine core: This involves the cyclization of appropriate precursors under specific conditions.
Coupling reactions: The final step involves coupling the benzothiazole and thienopyridine moieties with the nitrobenzothiophene carboxamide unit.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or other reduced derivatives .
Scientific Research Applications
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins critical for the survival of pathogens like Mycobacterium tuberculosis. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cell wall synthesis or other essential biological processes .
Comparison with Similar Compounds
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide can be compared with other benzothiazole and thienopyridine derivatives. Similar compounds include:
- N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide
- Benzothiazole derivatives with anti-tubercular activity
What sets this compound apart is its unique combination of structural features, which may contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S3/c1-13(30)28-9-8-16-21(12-28)36-25(22(16)24-26-17-4-2-3-5-19(17)35-24)27-23(31)20-11-14-10-15(29(32)33)6-7-18(14)34-20/h2-7,10-11H,8-9,12H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWOVKLTHSZXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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